![molecular formula C17H20FN3O3 B2458899 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-44-2](/img/structure/B2458899.png)
3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It is related to 1,3-Diazaspiro[4.5]decane-2,4-dione . The compound has been studied for its intermolecular interactions and cooperative effects .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been analyzed through single crystal X-ray crystallography and quantum chemical studies . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Scientific Research Applications
- Researchers have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as novel DOR-selective agonists . These compounds exhibit sub-micromolar potency in reducing cAMP production and are selective for DOR over other G-protein coupled receptors (GPCRs). The most potent hit shows anti-allodynic efficacy in a model of inflammatory pain .
- A molecular docking study suggests that triazaspirane conformers, including derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, inhibit PC3 prostatic tumor cell migration and invasion . Further biological assays validate their potential activity against tumor cells.
- The compound’s unique structure serves as a scaffold for GPCRs. High-throughput screening and computational modeling have revealed its potential in drug discovery .
- As a DOR agonist, it exhibits slight bias toward G-protein signaling. Understanding this bias can aid in designing more effective analgesics .
Delta Opioid Receptor (DOR) Agonist
Anti-Tumor Activity
GPCR Scaffold Exploration
Biased Signaling Modulator
Metadynamics Studies
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIQGSAHYJESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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